molecular formula C10H9NOS B019561 4-Methoxy-3-phenylisothiazole CAS No. 19574-25-5

4-Methoxy-3-phenylisothiazole

Cat. No. B019561
CAS RN: 19574-25-5
M. Wt: 191.25 g/mol
InChI Key: HIMLHVMWZAUZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-phenylisothiazole is a heterocyclic organic compound with the chemical formula C9H8N2OS. It is a yellowish-brown crystalline solid with a melting point of 76-78°C. This compound has gained considerable attention in scientific research due to its diverse biological activities and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 4-Methoxy-3-phenylisothiazole is not fully understood. However, studies have suggested that it may exert its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory cytokines.

Biochemical And Physiological Effects

Studies have reported that 4-Methoxy-3-phenylisothiazole can modulate various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to have anti-inflammatory effects by modulating the production of inflammatory cytokines. Furthermore, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Methoxy-3-phenylisothiazole in lab experiments is its diverse biological activities. It can be used in various assays to study its antimicrobial, antitumor, and anti-inflammatory activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 4-Methoxy-3-phenylisothiazole. One of the potential areas of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to investigate its mechanism of action and potential therapeutic applications in this area. Additionally, studies are needed to investigate its potential use as an antimicrobial agent and its efficacy in combination with other drugs.

Synthesis Methods

The synthesis of 4-Methoxy-3-phenylisothiazole can be achieved through various methods. One of the most common methods involves the reaction of 2-mercaptoaniline with benzaldehyde in the presence of acetic acid and copper acetate. This reaction leads to the formation of 4-Methoxy-3-phenylisothiazole with a yield of approximately 70-80%.

Scientific Research Applications

4-Methoxy-3-phenylisothiazole has been extensively studied for its biological activities and potential therapeutic applications. Several studies have reported its antimicrobial, antitumor, and anti-inflammatory activities. It has also been shown to have a neuroprotective effect and potential use in the treatment of Alzheimer's disease.

properties

CAS RN

19574-25-5

Product Name

4-Methoxy-3-phenylisothiazole

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

4-methoxy-3-phenyl-1,2-thiazole

InChI

InChI=1S/C10H9NOS/c1-12-9-7-13-11-10(9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

HIMLHVMWZAUZDW-UHFFFAOYSA-N

SMILES

COC1=CSN=C1C2=CC=CC=C2

Canonical SMILES

COC1=CSN=C1C2=CC=CC=C2

synonyms

4-Methoxy-3-phenylisothiazole

Origin of Product

United States

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